4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
CAS No.:
VCID: VC11201692
Molecular Formula: C20H25N3S
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
"4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide" is a synthetic organic compound that likely belongs to the class of piperazine derivatives. Piperazine-based compounds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Structural OverviewThe compound contains:
This structural arrangement suggests potential biological activity due to the presence of aromatic and heterocyclic systems. Potential ApplicationsBased on similar compounds:
Analytical Techniques for CharacterizationTo study and confirm the structure of such compounds, common methods include:
Research DirectionsFuture studies could focus on:
If you have access to specific databases or resources, further detailed exploration of this compound might be possible. Let me know if you'd like assistance with another aspect of this topic! |
---|---|
Product Name | 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Molecular Formula | C20H25N3S |
Molecular Weight | 339.5 g/mol |
IUPAC Name | 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Standard InChI | InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Standard InChIKey | OPKLBKQUDBMWRN-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
PubChem Compound | 891716 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume